molecular formula C12H14N2O2 B13290383 Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

Cat. No.: B13290383
M. Wt: 218.25 g/mol
InChI Key: AUPOPUDNCMAPEE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate typically involves the reaction of 5-methylindole with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-methylindole} + \text{glycine methyl ester} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and indole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-indol-3-yl)acetate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3

InChI Key

AUPOPUDNCMAPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C(=O)OC)N

Origin of Product

United States

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